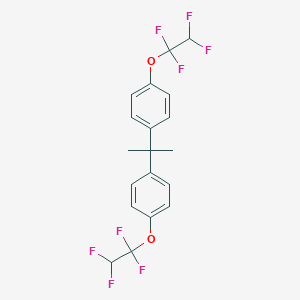
1,1'-Isopropylidenebis(4-(1,1,2,2-tetrafluoroethoxy)benzene)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
'1,1'-Isopropylidenebis(4-(1,1,2,2-tetrafluoroethoxy)benzene)' is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a bifunctional building block that has been used in the synthesis of various organic compounds.
Mecanismo De Acción
The mechanism of action of '1,1'-Isopropylidenebis(4-(1,1,2,2-tetrafluoroethoxy)benzene)' is not fully understood. However, it is believed that the compound interacts with various biomolecules, including proteins and nucleic acids, through non-covalent interactions. The compound has been shown to bind to DNA and inhibit its replication. Additionally, '1,1'-Isopropylidenebis(4-(1,1,2,2-tetrafluoroethoxy)benzene)' has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase.
Efectos Bioquímicos Y Fisiológicos
'1,1'-Isopropylidenebis(4-(1,1,2,2-tetrafluoroethoxy)benzene)' has been shown to have various biochemical and physiological effects. The compound has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer cells. Additionally, '1,1'-Isopropylidenebis(4-(1,1,2,2-tetrafluoroethoxy)benzene)' has been shown to have anti-inflammatory and antioxidant properties. The compound has also been shown to have neuroprotective effects and improve cognitive function in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
'1,1'-Isopropylidenebis(4-(1,1,2,2-tetrafluoroethoxy)benzene)' has several advantages for lab experiments. It is a versatile building block that can be used in the synthesis of various organic compounds. Additionally, the compound has unique properties that make it useful for the detection of metal ions and inhibition of enzyme activity. However, the compound has limitations in terms of its solubility and toxicity. It is important to use appropriate safety precautions when handling '1,1'-Isopropylidenebis(4-(1,1,2,2-tetrafluoroethoxy)benzene)' in the lab.
Direcciones Futuras
There are several future directions for the use of '1,1'-Isopropylidenebis(4-(1,1,2,2-tetrafluoroethoxy)benzene)' in scientific research. One potential direction is the development of new organic compounds using '1,1'-Isopropylidenebis(4-(1,1,2,2-tetrafluoroethoxy)benzene)' as a building block. Additionally, the compound could be further studied for its anti-cancer, anti-inflammatory, and neuroprotective properties. Further research is also needed to understand the mechanism of action of '1,1'-Isopropylidenebis(4-(1,1,2,2-tetrafluoroethoxy)benzene)' and its interactions with biomolecules.
Métodos De Síntesis
The synthesis of '1,1'-Isopropylidenebis(4-(1,1,2,2-tetrafluoroethoxy)benzene)' involves the reaction of 4-(1,1,2,2-tetrafluoroethoxy)benzene with isopropylidene bisphenol in the presence of a strong acid catalyst. The reaction proceeds through an electrophilic aromatic substitution mechanism, resulting in the formation of the desired product. The synthesis method has been optimized to achieve high yields of '1,1'-Isopropylidenebis(4-(1,1,2,2-tetrafluoroethoxy)benzene)'.
Aplicaciones Científicas De Investigación
'1,1'-Isopropylidenebis(4-(1,1,2,2-tetrafluoroethoxy)benzene)' has been widely used in scientific research due to its unique properties. It has been used as a building block in the synthesis of various organic compounds, including polymers, dendrimers, and liquid crystals. The compound has also been used as a cross-linking agent in the preparation of epoxy resins. Additionally, '1,1'-Isopropylidenebis(4-(1,1,2,2-tetrafluoroethoxy)benzene)' has been used as a fluorescent probe for the detection of metal ions.
Propiedades
Número CAS |
1544-19-0 |
|---|---|
Nombre del producto |
1,1'-Isopropylidenebis(4-(1,1,2,2-tetrafluoroethoxy)benzene) |
Fórmula molecular |
C19H16F8O2 |
Peso molecular |
428.3 g/mol |
Nombre IUPAC |
1-(1,1,2,2-tetrafluoroethoxy)-4-[2-[4-(1,1,2,2-tetrafluoroethoxy)phenyl]propan-2-yl]benzene |
InChI |
InChI=1S/C19H16F8O2/c1-17(2,11-3-7-13(8-4-11)28-18(24,25)15(20)21)12-5-9-14(10-6-12)29-19(26,27)16(22)23/h3-10,15-16H,1-2H3 |
Clave InChI |
NILNWNGNABYYHH-UHFFFAOYSA-N |
SMILES |
CC(C)(C1=CC=C(C=C1)OC(C(F)F)(F)F)C2=CC=C(C=C2)OC(C(F)F)(F)F |
SMILES canónico |
CC(C)(C1=CC=C(C=C1)OC(C(F)F)(F)F)C2=CC=C(C=C2)OC(C(F)F)(F)F |
Otros números CAS |
1544-19-0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



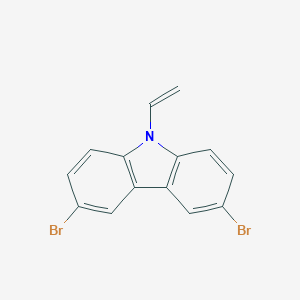
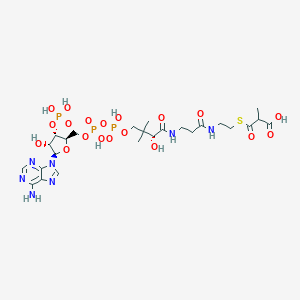
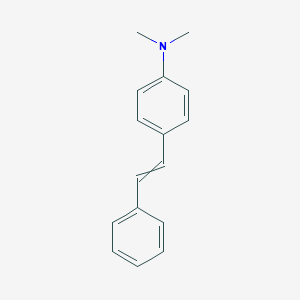
![Spiro[5.6]dodecan-7-ol](/img/structure/B74359.png)

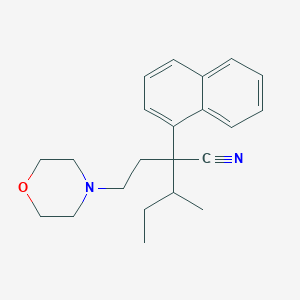

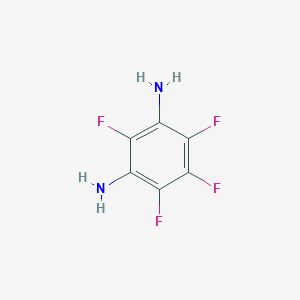
![1-[3-(P-Fluorobenzoyl)propyl]piperidinium chloride](/img/structure/B74365.png)
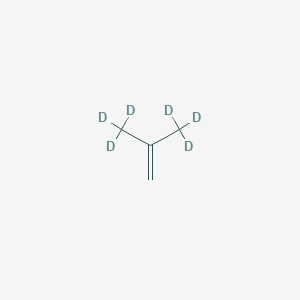
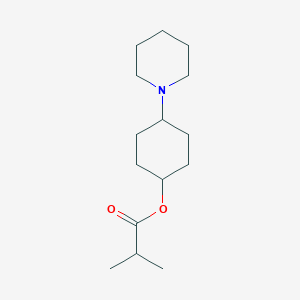
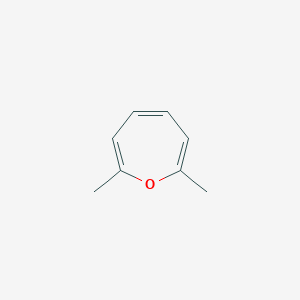
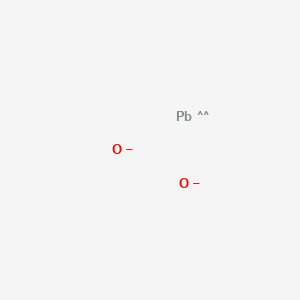
![5-Chloro-10,11-dihydro-5H-dibenzo[a,d]cycloheptene](/img/structure/B74373.png)